Methyl 5-acetoxy-1H-indazole-7-carboxylate
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Overview
Description
Methyl 5-(acetyloxy)-2H-indazole-7-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an acetyloxy group at the 5-position and a carboxylate ester at the 7-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(acetyloxy)-2H-indazole-7-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Acetyloxy Group: The acetyloxy group can be introduced through acetylation reactions.
Industrial Production Methods
Industrial production methods for methyl 5-(acetyloxy)-2H-indazole-7-carboxylate may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(acetyloxy)-2H-indazole-7-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 5-(acetyloxy)-2H-indazole-7-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex indazole derivatives.
Biology: Indazole derivatives, including methyl 5-(acetyloxy)-2H-indazole-7-carboxylate, are studied for their biological activities.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-(acetyloxy)-2H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(hydroxy)-2H-indazole-7-carboxylate: Similar structure but with a hydroxy group instead of an acetyloxy group.
Methyl 5-(methoxy)-2H-indazole-7-carboxylate: Similar structure but with a methoxy group instead of an acetyloxy group.
Methyl 5-(chloro)-2H-indazole-7-carboxylate: Similar structure but with a chloro group instead of an acetyloxy group.
Uniqueness
Methyl 5-(acetyloxy)-2H-indazole-7-carboxylate is unique due to the presence of the acetyloxy group, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H10N2O4 |
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Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 5-acetyloxy-1H-indazole-7-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-6(14)17-8-3-7-5-12-13-10(7)9(4-8)11(15)16-2/h3-5H,1-2H3,(H,12,13) |
InChI Key |
UNWPOQKLOLNGGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)C(=O)OC)NN=C2 |
Origin of Product |
United States |
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